molecular formula C25H25ClN2OS B11649103 (4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone

(4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone

Cat. No.: B11649103
M. Wt: 437.0 g/mol
InChI Key: ZXJKDTHJZNLGNL-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a methanone group linked to a chlorophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Chlorophenyl Sulfanyl Group: This step involves the reaction of 4-chlorobenzenethiol with a suitable electrophile to form the sulfanyl linkage.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.

    Substitution: The benzyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating mixtures under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential pharmacological properties. The piperazine ring is a common motif in many bioactive molecules, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the piperazine ring and the chlorophenyl group suggests possible applications in treating neurological disorders or as antimicrobial agents.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl sulfanyl group may interact with enzymes or proteins, altering their function. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)methanone
  • (4-Benzylpiperazin-1-yl)(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methanone
  • (4-Benzylpiperazin-1-yl)(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methanone

Uniqueness

Compared to similar compounds, (4-Benzylpiperazin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, potentially leading to unique pharmacological profiles.

Properties

Molecular Formula

C25H25ClN2OS

Molecular Weight

437.0 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]methanone

InChI

InChI=1S/C25H25ClN2OS/c26-23-10-12-24(13-11-23)30-19-21-6-8-22(9-7-21)25(29)28-16-14-27(15-17-28)18-20-4-2-1-3-5-20/h1-13H,14-19H2

InChI Key

ZXJKDTHJZNLGNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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